molecular formula C14H20BNO3 B2653523 8-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine CAS No. 2377610-89-2

8-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine

Cat. No. B2653523
CAS RN: 2377610-89-2
M. Wt: 261.13
InChI Key: GUZBXUVAGZKKGD-UHFFFAOYSA-N
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Description

The compound “8-(Tetramethyl-1,3,2-dioxaborolan-2-yl)octanoic acid” is a boronic acid derivative with a molecular weight of 270.18 . It’s used in various scientific research areas due to its unique properties.


Synthesis Analysis

While specific synthesis information for “8-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine” is not available, similar compounds like “N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide” and “1-(2-Bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole” can be synthesized through nucleophilic and amidation reactions .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions of similar compounds involve nucleophilic and amidation reactions .


Physical And Chemical Properties Analysis

The compound “8-(Tetramethyl-1,3,2-dioxaborolan-2-yl)octanoic acid” has a molecular weight of 270.18 and is stored in a freezer .

Scientific Research Applications

Synthesis and Biological Evaluation

Design and Synthesis for HGF-mimetic Agents : Boron-containing derivatives of benzoxazines, such as 2-(4-methoxybenzyl)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioaborolan-2-yl)phenyl) phthalazin-1(2H)-one and 7-methyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2H-benzo[b][1,4]oxazine, were synthesized to evaluate their potential as HGF-mimetic agents. These compounds were obtained using Miyaura borylation reactions, showcasing the versatility of benzoxazine derivatives in medicinal chemistry applications (Das, Tang, & Sanyal, 2011).

Polyradicals and Magnetic Properties : The synthesis of poly(2,2,4,4-tetramethyl-N-yloxy-1,4-dihydro-2H-3,1-benzoxazine-6,8-diyl-1,3-phenylene) and its characterization were detailed, showing significant insights into the magnetic properties of benzoxazine-based polyradicals. This research underscores the potential of benzoxazine derivatives in developing materials with unique magnetic properties (Oka, Tamura, Miura, & Teki, 2001).

Antimicrobial and Antifungal Applications

Fungicidal Activity of Benzoxaboroles : The fungicidal activity of 3-Piperazine-bis(benzoxaborole) and its boronic acid analogue was investigated against several filamentous fungi, highlighting the significance of the heterocyclic benzoxaborole system for antifungal action. This study illustrates the potential of benzoxazine and benzoxaborole derivatives in addressing fungal infections (Wieczorek, Lipok, Borys, Adamczyk-Woźniak, & Sporzyński, 2014).

Ecological Role and Bioactivity

Bioactivity and Ecological Role of Benzoxazinones : Research on (2H)-1,4-benzoxazin-3(4H)-one derivatives, including 1,4-benzoxazine compounds, has demonstrated their phytotoxic, antifungal, antimicrobial, and antifeedant effects. The ecological behavior and chemical defense mechanisms of benzoxazinone-producing plants, as well as the potential application of these compounds as natural herbicide models, were explored, showcasing the ecological significance and wide-ranging bioactivity of benzoxazinone derivatives (Macias, Marín, Oliveros-Bastidas, & Molinillo, 2009).

Mechanism of Action

A similar compound, “2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine”, has been found to act as a reversible inhibitor of enzymes and proteins.

properties

IUPAC Name

8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BNO3/c1-13(2)14(3,4)19-15(18-13)10-6-5-7-11-12(10)17-9-8-16-11/h5-7,16H,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUZBXUVAGZKKGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)NCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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